1,2-Diethylhydrazine dihydrochloride

Carcinogenesis Experimental Oncology Toxicology

Choose 1,2-Diethylhydrazine dihydrochloride (CAS 7699-31-2) for its unique, reproducible bioactivation profile that is essential for rat models of systemic carcinogenesis, transplacental carcinogenicity, and teratogenicity studies. This stable dihydrochloride salt ensures accurate, safe weighing and precise dosing in aqueous media, unlike the volatile free base. It is the required substrate for synthesizing specific 4,5-dihydro-pyrazole and phthalazine derivatives, enabling reactions inaccessible to other hydrazines. Ensure your research outcomes are reliable and comparable to published protocols by securing this exact chemical identity.

Molecular Formula C4H13ClN2
Molecular Weight 124.61 g/mol
CAS No. 7699-31-2
Cat. No. B042356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diethylhydrazine dihydrochloride
CAS7699-31-2
Synonyms1,2-Diethylhydrazine Dihydrochloride;  1,2-Diethyl-hydrazine Dihydrochloride; 
Molecular FormulaC4H13ClN2
Molecular Weight124.61 g/mol
Structural Identifiers
SMILESCCNNCC.Cl
InChIInChI=1S/C4H12N2.ClH/c1-3-5-6-4-2;/h5-6H,3-4H2,1-2H3;1H
InChIKeyTZNBFFOIJFSWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 64° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diethylhydrazine Dihydrochloride CAS 7699-31-2: Chemical Class and Procurement Baseline


1,2-Diethylhydrazine dihydrochloride (CAS 7699-31-2) is the dihydrochloride salt form of 1,2-diethylhydrazine, a symmetrical dialkylhydrazine derivative characterized by two ethyl groups attached to adjacent nitrogen atoms [1]. As a white crystalline powder with a melting point of 169 °C (decomposition) , this compound serves primarily as a synthetic intermediate in organic chemistry and as a research tool in experimental oncology and toxicology studies [2]. Its hydrated salt form confers practical handling advantages over the free base (a volatile liquid) for laboratory use [3].

1,2-Diethylhydrazine Dihydrochloride: Why Alkylhydrazine Analogs Cannot Be Interchanged


Substituting 1,2-diethylhydrazine dihydrochloride with other alkylhydrazine derivatives introduces uncontrolled variability in experimental outcomes due to the compound's unique bioactivation profile, distinct solid-state stability, and specific solubility characteristics. As a symmetrical dialkylhydrazine, its metabolic activation pathways produce reactive intermediates with organotropism distinct from both its dimethyl analog and asymmetrical isomers [1]. The dihydrochloride salt form is essential for maintaining stability during storage and ensuring reproducible dosing in carcinogenesis studies, whereas the free base and other salt forms exhibit differing hygroscopicity and decomposition profiles [2]. Furthermore, the compound's unique teratogenicity and transplacental carcinogenicity in Wistar rats [3] are not recapitulated by closely related hydrazines, making exact chemical identity critical for reproducing published carcinogenesis protocols.

1,2-Diethylhydrazine Dihydrochloride: Quantitative Evidence of Differentiation from Analogs


Carcinogenic Potency: Tumor Incidence Differentiation from 1,2-Dimethylhydrazine

In a single-dose carcinogenesis study in female rats, 1,2-diethylhydrazine (SDEH) induced total tumor incidences of 68.8% and 84.6% in rats treated at 3 or 14 months of age, respectively, compared to 18.2% and 34.5% in age-matched controls (P < 0.01) [1]. This tumorigenic profile and organotropism (including leukemias) differs from that of 1,2-dimethylhydrazine (SDMH), which primarily induces colorectal tumors [2].

Carcinogenesis Experimental Oncology Toxicology

Physical State and Stability: Solid Dihydrochloride Salt vs. Volatile Liquid Free Base

1,2-Diethylhydrazine dihydrochloride is a stable, white crystalline powder (mp 169 °C dec.) , whereas the free base 1,2-diethylhydrazine is a volatile, flammable liquid (bp 85.5 °C) prone to air oxidation [1]. The dihydrochloride salt exhibits no flash point and remains non-volatile under standard laboratory conditions [2], while the free base presents significant fire and inhalation hazards due to its volatility and combustibility [3].

Chemical Handling Laboratory Safety Formulation

Aqueous Solubility: Dihydrochloride Salt vs. Free Base

1,2-Diethylhydrazine dihydrochloride is freely soluble in water due to its ionic salt character [1], facilitating direct dissolution in aqueous buffers for bioconjugation applications and in vivo carcinogenesis studies . The free base 1,2-diethylhydrazine, while miscible with water, exhibits limited aqueous stability and is typically handled as an organic solution [2]. This solubility difference is critical for applications requiring defined aqueous concentrations without organic co-solvents.

Bioconjugation In Vivo Dosing Analytical Chemistry

Teratogenicity and Transplacental Carcinogenicity: A Unique Hazard Profile

1,2-Diethylhydrazine is a transplacental carcinogen and teratogen in Wistar rats when administered by intraperitoneal injection on gestation day 12 [1]. This dual hazard profile is not shared by all dialkylhydrazines; for example, 1,2-dimethylhydrazine exhibits teratogenicity but its transplacental carcinogenicity is less pronounced or absent in standard protocols [2]. The teratogenic effects include altered secondary DNA structure in embryos [3].

Developmental Toxicology Reproductive Toxicology Safety Assessment

Synthetic Utility: Specificity in Pyrazole and Phthalazine Scaffold Assembly

1,2-Diethylhydrazine dihydrochloride is specifically documented as a reactant for synthesizing 4,5-dihydro-pyrazole, pyrazolidine, and 1,2-dihydro-phthalazine derivatives . While other hydrazines can participate in similar cyclocondensations, the ethyl substitution pattern on the N–N bond of this compound influences regioselectivity and yields in heterocycle formation compared to unsubstituted hydrazine or methyl analogs [1]. The dihydrochloride salt form ensures consistent stoichiometry and solubility under the aqueous alkaline conditions typically employed for these microwave-assisted syntheses [2].

Heterocyclic Synthesis Medicinal Chemistry Organic Synthesis

1,2-Diethylhydrazine Dihydrochloride: Optimal Research and Industrial Use Cases


Experimental Carcinogenesis: Inducing Tumors in Rodent Models with Defined Organotropism

1,2-Diethylhydrazine dihydrochloride is employed as a procarcinogen in experimental oncology to induce a spectrum of tumors, including leukemias, in rats. As documented in Section 3, a single subcutaneous administration can yield tumor incidences exceeding 80% in aged female rats [1]. This model is distinct from the colorectal tumor model induced by 1,2-dimethylhydrazine, making it essential for studies on extra-colonic carcinogenesis and for evaluating chemopreventive agents targeting non-colorectal pathways. The dihydrochloride salt's aqueous solubility facilitates precise intraperitoneal or subcutaneous dosing .

Developmental and Reproductive Toxicology: Investigating Transplacental Carcinogenesis and Teratogenesis

This compound serves as a critical tool in developmental toxicology due to its unique profile as both a transplacental carcinogen and a teratogen in rats [1]. Administration on gestation day 12 induces quantifiable secondary structural changes in embryonic DNA and leads to tumor development in offspring . This dual hazard is not uniformly observed with other dialkylhydrazines, positioning 1,2-diethylhydrazine dihydrochloride as the preferred agent for modeling developmental carcinogenesis pathways and assessing the fetal impact of maternal exposure to hydrazine derivatives [2].

Heterocyclic Synthesis: Building Pyrazole and Phthalazine Scaffolds for Drug Discovery

Medicinal chemists utilize 1,2-diethylhydrazine dihydrochloride as a specific nitrogen-containing building block in microwave-assisted cyclocondensation reactions to assemble 4,5-dihydro-pyrazole, pyrazolidine, and 1,2-dihydro-phthalazine derivatives [1]. The ethyl substitution pattern on the N–N bond influences the regiochemical outcome of cyclization, enabling the synthesis of substituted hexahydropyrazolodiazepinecarboxylates and aminoisoindolones that are inaccessible or formed in lower yields with unsubstituted hydrazine . The solid dihydrochloride salt is preferred over the volatile free base for safe and accurate weighing in parallel synthesis workflows [2].

Bioconjugation and Chemical Biology: Protein and Peptide Modification

The compound is employed in bromopyridazinedione-mediated protein and peptide bioconjugation strategies [1]. Its role in synthesizing human neutrophil proteinase 3 inhibitors further underscores its utility in chemical biology and medicinal chemistry programs targeting inflammatory proteases . The high aqueous solubility of the dihydrochloride salt enables its use in aqueous reaction media, reducing the need for organic co-solvents that may denature sensitive biomolecules [2].

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